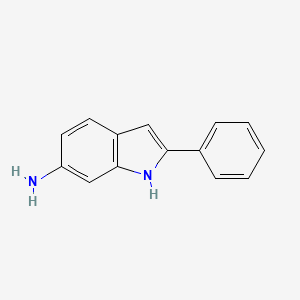

2-phenyl-1H-indol-6-amine

Description

Significance of Indole (B1671886) Core Structures in Organic and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This is due to its presence in numerous natural products and synthetic molecules that exhibit significant biological effects. nih.govbohrium.com The indole framework's ability to mimic the structure of peptides allows it to bind effectively to a variety of proteins and receptors. nih.gov

Structurally, indole is an aromatic heterocyclic molecule whose double-ring structure is formed from a benzene (B151609) ring fused to a nitrogen-containing pyrrole (B145914) ring. nih.gov This configuration is a key component in many essential biological molecules, including the amino acid tryptophan and neurotransmitters like serotonin. nih.gov The versatility of the indole ring allows it to participate in various chemical interactions, such as hydrogen bonding and π-π stacking, making it a valuable building block for designing new therapeutic agents. researchgate.net Consequently, indole derivatives have been developed for a wide range of pharmacological applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial therapies. nih.govresearchgate.netajchem-b.com Over 40 drugs containing the indole nucleus have been approved by the FDA for various clinical uses. nih.gov

Overview of Academic Research on 2-Phenylindole (B188600) Derivatives

As a specific subset of indole compounds, 2-phenylindoles have emerged as a particularly promising class for drug development. nih.govacs.org Academic research over the past two decades has highlighted their diverse pharmacological potential, with studies exploring their efficacy as anticancer, antibacterial, anti-inflammatory, antiviral, and antiparasitic agents. nih.govomicsonline.org

The 2-phenylindole scaffold has been identified as a core component in compounds with potent biological activities. For instance, derivatives have been shown to act as tubulin polymerization inhibitors, a mechanism crucial for anticancer therapy. nih.govomicsonline.org Research has demonstrated the anti-proliferative effects of 2-phenylindole derivatives against various cancer cell lines, including breast, lung, and leukemia. omicsonline.orgtandfonline.com Their mode of action can involve inducing apoptosis (programmed cell death) through mechanisms like DNA intercalation and the inhibition of topoisomerase enzymes. omicsonline.org

Furthermore, these derivatives have been investigated for other therapeutic applications. Some have shown potent activity against viruses like HBV and HIV by inhibiting viral replication. omicsonline.org In the realm of anti-inflammatory drugs, certain 2-phenylindole derivatives have been found to be selective inhibitors of the COX-2 enzyme, an important target for reducing inflammation. japsonline.com The antioxidant properties of the indole moiety also contribute to the biological profile of these compounds. omicsonline.org This extensive research underscores the therapeutic potential of the 2-phenylindole framework. omicsonline.org

Below is a table summarizing the researched biological activities of various 2-phenylindole derivatives:

Table 1: Biological Activities of Selected 2-Phenylindole Derivatives| Derivative Class/Compound | Biological Activity | Research Focus/Mechanism | Citation(s) |

|---|---|---|---|

| General 2-Phenylindoles | Anticancer | Inhibition of tubulin polymerization, mitotic arrest, and apoptosis. | omicsonline.org |

| General 2-Phenylindoles | Anticancer | Activity against breast, lung, and melanoma cancer cell lines. | tandfonline.com |

| General 2-Phenylindoles | Antiviral | Inhibition of viral replication (e.g., HBV, HIV, ZIKV). | omicsonline.org |

| General 2-Phenylindoles | Anti-inflammatory | Selective inhibition of COX-2 enzyme. | japsonline.com |

| 2-Phenyl-3-sulfonylphenylindoles | Anti-inflammatory | Potent and selective COX-2 inhibition. | japsonline.com |

| Acrylamide derivatives of 2-phenylindole | Estrogenic Agents | Investigated for applications as estrogenic agents. | japsonline.com |

| 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole | Antibacterial | Evaluated for antibacterial properties. | omicsonline.org |

Specific Focus on the 6-Amino Substituted 2-Phenyl-1H-indole Moiety

While the broader class of 2-phenylindoles is well-researched, specific academic studies focusing directly on the synthesis, properties, and biological activity of 2-phenyl-1H-indol-6-amine are limited in available literature. Much of the existing research on amino-substituted 2-phenylindoles has centered on other isomers, such as the 4-amino and 5-amino derivatives. smolecule.combldpharm.com

However, the position of substituents on the indole ring is known to significantly influence the molecule's electronic properties and biological function. An amino (-NH2) group at the 6-position of the benzene portion of the indole core acts as an electron-donating group. This can affect the molecule's reactivity, polarity, and ability to form hydrogen bonds, which are critical for receptor binding.

Research on related structures provides some insight into the potential role of substitutions at this position. For example, studies on other 6-substituted indole derivatives have been conducted. One study reported the synthesis and antiviral activity of 6-amino-4-substituted-1H-indole-2-carboxylate derivatives, indicating that the 6-amino group can be a component of biologically active molecules, although these are structurally more complex than this compound. rjpn.org The specific contribution of the 6-amino group in the simpler 2-phenylindole scaffold remains an area requiring further focused investigation to be fully understood.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWOEVRPNSBRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465080 | |

| Record name | 2-phenyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500992-13-2 | |

| Record name | 2-phenyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenyl 1h Indol 6 Amine and Its Analogs

Established Synthetic Pathways for 2-Phenylindoles

Traditional methods for constructing the 2-phenylindole (B188600) scaffold have been refined over many years and remain fundamental in organic synthesis. These pathways often involve cyclization reactions or the functionalization of a pre-formed indole (B1671886) ring.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. chemistrylearner.comtestbook.com For the synthesis of 2-phenylindoles, acetophenone (B1666503) or its derivatives are typically reacted with appropriate phenylhydrazines. slideshare.netvaia.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then rearranges and cyclizes in the presence of an acid catalyst, such as polyphosphoric acid, sulfuric acid, zinc chloride, or boron trifluoride, to yield the indole ring. testbook.comslideshare.net One-pot, solvent-free methods have also been developed to produce various 2-phenylindole derivatives. researchgate.net

Table 1: Examples of Fischer Indole Synthesis for 2-Phenylindoles

| Entry | Phenylhydrazine Reactant | Ketone Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylhydrazine | Acetophenone | Phosphoric acid, Sulfuric acid | 2-Phenyl-1H-indole | Not specified | slideshare.net |

| 2 | Phenylhydrazine | 2-Bromoacetophenone | Acid catalyst | 2-Phenyl-1H-indole | Not specified | testbook.com |

N-Alkylation and C-Alkylation Strategies

Functionalization of the 2-phenylindole core can be achieved through alkylation at either the nitrogen atom (N-alkylation) or a carbon atom of the indole ring (C-alkylation).

N-Alkylation involves the deprotonation of the indole N-H with a base, followed by reaction with an alkylating agent. A common procedure involves using sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govarkat-usa.org This method allows for the introduction of a wide variety of substituents on the indole nitrogen. nih.govgoogle.com Phase-transfer catalysis has also been employed for the N-alkylation of 2-aroylindoles. researchgate.net

C-Alkylation of indoles typically occurs at the electron-rich C-3 position. Friedel-Crafts-type alkylation of 2-phenylindole with allyl esters can be catalyzed by palladium complexes to yield 3-allyl-2-phenyl-1H-indole. researchgate.net However, the solubility of 2-phenylindole can sometimes limit the yield in such reactions. researchgate.net

Table 2: Representative N-Alkylation of 2-Phenyl-1H-indole

| Entry | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl iodide | NaH / DMF | 1-Methyl-2-phenyl-1H-indole | 94% | nih.gov |

| 2 | Benzyl bromide | NaH / DMF | 1-Benzyl-2-phenyl-1H-indole | 45% | nih.gov |

| 3 | Cyclopropylmethyl bromide | NaH / DMF | 1-(Cyclopropylmethyl)-2-phenyl-1H-indole | Not specified | arkat-usa.org |

Modern Catalytic Approaches for Indole Ring Formation and Functionalization

Contemporary organic synthesis has seen a surge in the use of transition metal catalysts to construct and functionalize heterocyclic rings with high efficiency and selectivity. Palladium and rhodium complexes have been particularly prominent in the synthesis of 2-phenylindoles and their analogs.

Palladium-Catalyzed Cross-Coupling and Cycloaminocarbonylation Reactions

Palladium catalysis offers powerful tools for forming the 2-phenylindole skeleton. A prominent strategy is the palladium-catalyzed annulation of anilines with alkynes. organic-chemistry.orgresearchgate.netacs.org This tandem reaction involves the nucleophilic addition of an aniline (B41778) to a bromoalkyne, followed by an intramolecular C-H functionalization to form the indole ring. organic-chemistry.orgacs.org Another widely used method is the Sonogashira cross-coupling of o-haloanilines with terminal alkynes like phenylacetylene (B144264), followed by a base-assisted cyclization to afford the 2-phenylindole product in a one-pot reaction. nih.govnih.gov

Furthermore, palladium-catalyzed cycloaminocarbonylation provides a route to complex indole analogs. For instance, 6H-isoindolo[2,1-a]indol-6-ones, which are structurally related to 2-phenylindoles, can be synthesized via the intramolecular cycloaminocarbonylation of 2-(1H-indol-2-yl)phenyl tosylates with carbon monoxide (CO). researchgate.net

Table 3: Palladium-Catalyzed Synthesis of 2-Phenylindoles

| Entry | Aniline Derivative | Alkyne Derivative | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aniline | (Bromoethynyl)benzene | Pd(OAc)₂, TPPO, NaOAc | 2-Phenyl-1H-indole | 85% | organic-chemistry.orgacs.org |

| 2 | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Phenyl-1H-indole | Moderate to good | nih.gov |

| 3 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, KOtBu | 2-Phenyl-1H-indole | 84% | nih.gov |

Rhodium-Catalyzed Annulation and C-H Activation Reactions

Rhodium catalysts are highly effective for the functionalization of 2-phenylindoles through C-H activation. The intrinsic directing ability of the indole N-H bond can be harnessed to achieve site-selective reactions. sci-hub.se For example, rhodium-catalyzed oxidative coupling and cyclization of 2-phenylindoles with alkynes can produce complex fused polycyclic systems like indolo[2,1-a]isoquinolines, using air as a green oxidant. acs.orgnih.gov

Similarly, rhodium-catalyzed oxidative annulation of 2-phenylindoles with alkenes can proceed via ortho-C-H olefination followed by an intramolecular aza-Michael addition to yield 6H-isoindolo[2,1-a]indoles. nih.gov These C-H activation strategies provide efficient pathways to elaborate the 2-phenylindole core into more complex molecular architectures, including those with quaternary stereocenters. acs.org A notable application is the rhodium-catalyzed C-H amination of 2-aryl-1H-indoles with free amines to produce 2-(2'-amino)phenylindoles, which are valuable precursors for fused-polycyclic frameworks. sci-hub.se

Table 4: Rhodium-Catalyzed Functionalization of 2-Phenylindoles

| Entry | Reactants | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Phenylindole, Diphenylacetylene | [RhCpCl₂]₂, Cu(OAc)₂ | Indolo[2,1-a]isoquinoline derivative | 96% | acs.orgnih.gov |

| 2 | 2-Phenylindole, n-Butyl acrylate | [CpRhCl₂]₂, n-Bu₄NOAc, Air | 6H-Isoindolo[2,1-a]indole derivative | 93% | nih.gov |

| 3 | 2-Phenyl-1H-indole, Aniline | [Cp*RhCl₂]₂, Ag₂CO₃ | 2-(2'-Aminophenyl)-1H-indole | 84% | sci-hub.se |

Catalyst-Free Condensation Reactions

While catalytic methods are dominant, certain catalyst-free reactions offer green and cost-effective alternatives for synthesizing indole derivatives. A notable example is the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with amines. acs.org This reaction provides a direct route to the 1-substituted-1H-indol-6-ol core, a key precursor for 2-phenyl-1H-indol-6-amine. The 6-hydroxy group can later be converted to an amino group through established chemical transformations. Such catalyst-free methods are valuable for their simplicity and reduced environmental impact. acs.orgchemistryviews.org

Regioselective Functionalization at the Indole Core and Phenyl Substituents

Achieving regioselectivity in the functionalization of the 2-phenylindole scaffold is a significant synthetic challenge. The indole ring possesses multiple reactive sites, and controlling the position of substitution on both the indole core and the appended phenyl ring is essential for developing structure-activity relationships.

The C6-position of the indole nucleus is a key site for modification. Several modern synthetic methods have been developed to introduce substituents at this position with high regioselectivity.

One powerful approach is the direct C-H functionalization of the indole ring. Rhodium(II) catalysis has been successfully employed for the C6-selective alkylation of N-H protic indoles. snnu.edu.cn For example, the reaction of 2-phenylindole with diazo compounds in the presence of a bulky rhodium(II) carboxylate catalyst, such as Rh₂(S-PTTL)₄, can yield the C6-alkylated product with high selectivity. snnu.edu.cn DFT studies suggest that hydrogen bonding between the indole N-H and the diazo ester group directs the electrophilic carbene to the C6 position. snnu.edu.cn

Another effective strategy involves the construction of the indole ring from a pre-functionalized aniline precursor. The Larock indole synthesis, a palladium-catalyzed annulation of 2-haloanilines and alkynes, is a versatile method. By starting with a 4-substituted-2-iodoaniline (which becomes the 6-substituent in the final indole), one can regioselectively synthesize 6-substituted-2-phenylindoles. nih.gov This one-pot, two-step Sonogashira-type alkynylation followed by a base-assisted cycloaddition tolerates a variety of functional groups on the aniline precursor. nih.govresearchgate.net For instance, the reaction of 2-iodo-4-chloroaniline with phenylacetylene yields 6-chloro-2-phenyl-1H-indole. nih.gov

| Method | Reagents & Conditions | Product Type | Key Features |

| Direct C-H Alkylation | 2-Phenylindole, Diazo compound, Rh₂(S-PTTL)₄, DCM, 0 °C | 6-Alkyl-2-phenyl-1H-indole | High regioselectivity for N-H protic indoles; avoids pre-functionalization. snnu.edu.cn |

| Larock Indole Synthesis | 4-Substituted-2-iodoaniline, Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Base | 6-Substituted-2-phenyl-1H-indole | Builds the indole from a pre-functionalized aniline; good functional group tolerance. nih.govresearchgate.net |

The introduction of an amine group at the C6-position of 2-phenylindole is most commonly and reliably achieved through a two-step sequence involving nitration followed by reduction. This pathway provides excellent regiochemical control.

The initial step is the electrophilic nitration of the 2-phenylindole core. Direct nitration using a mixture of nitric acid and sulfuric acid can introduce the nitro group onto the benzoid ring of the indole. evitachem.com The conditions must be carefully controlled to achieve selective nitration at the C6-position. An alternative approach involves a tandem nitration/annulation of 2-alkynylanilines. For example, a silver-catalyzed reaction of an N-sulfonyl-2-(phenylethynyl)aniline with tert-butyl nitrite (B80452) can generate the corresponding 6-nitro-2-phenyl-1H-indole derivative. rsc.org

Once the 6-nitro-2-phenyl-1H-indole intermediate is obtained, the nitro group is readily reduced to the target primary amine. This reduction is a standard transformation and can be accomplished with high efficiency using various reducing agents. A widely used method is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govresearchgate.net This method is clean and typically provides high yields of the desired 6-aminoindole. Other reduction systems, such as tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a catalyst, can also be effective.

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄ or AgNO₃/t-BuONO on an aniline precursor | 6-Nitro-2-phenyl-1H-indole |

| 2 | Reduction | H₂, 10% Pd/C, Ethanol or SnCl₂/HCl | This compound |

This two-step process represents the most practical and scalable route for the synthesis of this compound. nih.govresearchgate.net

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are powerful tools for generating molecular diversity. beilstein-journals.orgacs.org The this compound scaffold is an excellent substrate for diversification using MCRs, with the C6-amino group serving as a versatile functional handle.

The primary amine at the C6-position can act as the nucleophilic amine component in several classic MCRs. In the Ugi four-component reaction (Ugi-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. nih.gov By employing this compound as the amine component, a diverse library of complex peptidomimetic structures can be rapidly assembled, appending a complex N-acyl α-amino acid amide moiety directly to the C6-position of the indole core.

Similarly, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov Using this compound, a formaldehyde, and an active methylene (B1212753) compound (e.g., a β-ketoester), one can introduce a substituted aminomethyl group, further functionalizing the scaffold.

Another powerful MCR for diversifying the this compound scaffold is the synthesis of 2-amino-4H-pyrans . This reaction typically involves the one-pot condensation of an aldehyde, malononitrile, and an active methylene compound. The core indole scaffold can be incorporated as the aldehyde component (e.g., using a 2-phenyl-1H-indole-6-carbaldehyde precursor) or, more powerfully, the C6-amino group itself can be used to construct entirely new heterocyclic rings fused or appended to the indole. For instance, a four-component reaction of a hydrazine (B178648) (which could be derived from the C6-amine), malononitrile, a β-ketoester, and an aldehyde can lead to dihydropyrano[2,3-c]pyrazole derivatives.

| Multicomponent Reaction | Reactants (using Indole as Amine) | Resulting Scaffold Type | Key Feature |

| Ugi Reaction | This compound , Aldehyde, Carboxylic Acid, Isocyanide | Peptidomimetic Bis-Amide | Rapid construction of complex, peptide-like side chains. nih.gov |

| Mannich Reaction | This compound , Formaldehyde, Active Methylene Compound | β-Amino Carbonyl | Introduces a flexible aminoalkyl linker for further modification. nih.gov |

| Pyrano[2,3-c]pyrazole Synthesis | Hydrazinyl-indole derivative , Aldehyde, Malononitrile, Ethyl Acetoacetate | Pyrano-pyrazole appended to Indole | Builds a new polycyclic heterocyclic system onto the core scaffold. |

These MCR-based strategies allow for the efficient exploration of the chemical space around the this compound core, enabling the generation of large libraries of structurally diverse analogs for biological screening.

Medicinal Chemistry and Biological Activity Spectrum of 2 Phenyl 1h Indol 6 Amine Derivatives

Antineoplastic and Antiproliferative Efficacy

Derivatives of 2-phenyl-1H-indole have emerged as a promising class of anticancer agents, demonstrating potent activity against the proliferation of various human tumor cell lines. omicsonline.orgnih.gov Their efficacy stems from multiple molecular mechanisms, including the disruption of cellular division, induction of programmed cell death, and inhibition of key signaling pathways involved in cancer progression.

Activity Against Various Malignant Cell Lines

The antiproliferative effects of 2-phenyl-1H-indole derivatives have been documented across a range of cancer cell lines. Arylthioindole (ATI) derivatives, for instance, have shown potent inhibition of cancer cell growth. nih.gov Similarly, a series of 3-methyl-2-phenyl-1H-indoles demonstrated significant antiproliferative activity against human cervix adenocarcinoma (HeLa), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) cell lines. acs.orgnih.gov The potency of these compounds is often influenced by the nature and position of substituents on the indole (B1671886) and phenyl rings. acs.org For example, certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have displayed excellent anti-tumor activity against A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colon adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines. nih.gov

| Compound Class/Derivative | Malignant Cell Line | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Arylthioindole (ATI) derivative 3 | MCF-7 (Breast Adenocarcinoma) | 52 nM | nih.gov |

| 2-phenylindole (B188600) derivative 33 | HeLa (Cervix Adenocarcinoma) | Arrested >80% of cells in G2/M phase at 20–50 nM | nih.gov |

| 2-phenylindole derivative 44 | HeLa (Cervix Adenocarcinoma) | Arrested >80% of cells in G2/M phase at 20–50 nM | nih.gov |

| 3-Methyl-2-phenyl-1H-indole 32 | HeLa, A2780, MSTO-211H | <5 µM | acs.orgnih.gov |

| 3-Methyl-2-phenyl-1H-indole 33 | HeLa, A2780, MSTO-211H | <5 µM | acs.orgnih.gov |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine 27 | A549, H460, HT-29, SMMC-7721 | 22 nM, 0.23 nM, 0.65 nM, 0.77 nM, respectively | nih.gov |

**3.1.2. Molecular Mechanisms of Antitumor Action

The anticancer effects of 2-phenyl-1H-indole derivatives are attributed to several distinct molecular mechanisms. These compounds can interfere with the cytoskeleton, trigger apoptosis, and inhibit critical enzymes in cancer cell signaling.

A primary mechanism of action for many 2-phenyl-1H-indole derivatives is the inhibition of tubulin polymerization. nih.govsemanticscholar.org These compounds often function as colchicine site inhibitors, binding to β-tubulin and preventing the assembly of microtubules. nih.govnih.govresearchgate.net This disruption of microtubule dynamics is critical, as microtubules are essential components of the mitotic spindle required for cell division.

Arylthioindole (ATI) derivatives are potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov Similarly, 2-aryl-3-aroyl-indole molecules, such as OXi8006, demonstrate potent inhibition of tubulin polymerization. nih.gov The inhibition of tubulin assembly by these compounds leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest. nih.gov This sustained arrest ultimately prevents cancer cells from successfully dividing and proliferating. For example, the 2-phenylindole derivatives 33 and 44 were found to arrest more than 80% of HeLa cells in the G2/M phase of the cell cycle. nih.gov

| Compound Class/Derivative | Activity | Reported IC50 | Reference |

|---|---|---|---|

| Arylthioindole (ATI) 3 | Tubulin Assembly Inhibition | 3.3 µM | nih.gov |

| OXi8006 Analogues | Tubulin Polymerization Inhibition | < 5 µM | nih.gov |

| Combretastatin A-4 (CA4) | Tubulin Polymerization Inhibition | 2-3 µM | researchgate.net |

| (+)-isomer of 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c) | Tubulin Polymerization Inhibition | 3.1 ± 0.4 µM | acs.org |

Following mitotic arrest induced by tubulin polymerization inhibitors, cancer cells often undergo programmed cell death, or apoptosis. nih.gov Several studies have confirmed that 2-phenyl-1H-indole derivatives can trigger apoptotic pathways in tumor cells. For instance, the most potent derivative in a series of 3-methyl-2-phenyl-1H-indoles, compound 32, was shown to induce apoptosis. acs.orgnih.gov Further investigation revealed that this compound causes a concentration-dependent collapse of the mitochondrial transmembrane potential. nih.gov A significant increase in the sub-G0 phase of the cell cycle was also observed in cells treated with this compound, which is a hallmark of apoptosis. nih.gov

In addition to affecting microtubule dynamics, some 2-phenyl-1H-indole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival. nih.gov Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. nih.gov

Indole-based compounds have been developed as potent inhibitors of several tyrosine kinases (TKs), including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are involved in tumor growth and angiogenesis. nih.gov Some indole derivatives have been found to act as dual EGFR/VEGFR-2 inhibitors. nih.gov Furthermore, certain derivatives have shown inhibitory activity against BRAFV600E, a mutated kinase prevalent in melanoma and other cancers. nih.gov For example, a synthesized indole-2-carboxamide (Va) demonstrated higher inhibitory activity against EGFR than the reference drug erlotinib and also inhibited BRAFV600E and VEGFR-2. nih.gov

| Compound | Target Kinase | Reported IC50 | Reference |

|---|---|---|---|

| Indole-2-carboxamide Va | EGFR | 71 ± 06 nM | nih.gov |

| Erlotinib (Reference) | EGFR | 80 ± 05 nM | nih.gov |

| Indole-2-carboxamide Va | BRAFV600E | 77 nM | nih.gov |

| Vemurafenib (Reference) | BRAFV600E | 60 nM | nih.gov |

| Indole-2-carboxamide Va | VEGFR-2 | 89 nM | nih.gov |

Molecular Mechanisms of Antitumor Action

Antimicrobial and Anti-infective Applications

The 2-phenyl-1H-indole scaffold is also a source of compounds with significant antimicrobial activity. researchgate.netijpsonline.com Research has shown that various derivatives exhibit efficacy against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.netnih.gov

Screening of 2-phenyl-1H-indole derivatives has revealed that Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., are often more susceptible than Gram-positive bacteria like Bacillus sp. researchgate.netijpsonline.com The antimicrobial activity can be influenced by the substituents on the indole structure. ijpsonline.com For instance, in one study, the most effective indole against Enterobacter sp. had a para-nitro substitution on the phenyl ring. ijpsonline.com Indole derivatives have also shown promise in treating infections caused by resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, some indole-triazole hybrid molecules have exhibited potent antifungal activity against various Candida species, with potencies comparable to or greater than the standard drug fluconazole. nih.gov

| Compound Class/Derivative | Microorganism | Type | Reported Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp. | Gram-negative Bacteria | Susceptible | researchgate.netijpsonline.com |

| 2-Phenyl-1H-indoles | Bacillus sp. | Gram-positive Bacteria | Less Susceptible | researchgate.netijpsonline.com |

| Aminoguanidine-indole derivatives | ESKAPE pathogens, MRSA | Bacteria | Potent activity with MICs of 2–16 µg/mL | nih.gov |

| Indole-triazole hybrid 91 | Candida glabrata | Fungus | MIC = 0.25 µg/mL | nih.gov |

| Indole-triazole hybrid 91 | Candida krusei | Fungus | MIC = 0.125 µg/mL | nih.gov |

| Indole-triazole hybrid 91 | Candida albicans | Fungus | MIC = 0.5 µg/mL | nih.gov |

Antibacterial Spectrum and Potency

Derivatives of the 2-phenyl-1H-indole scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ijpsonline.comresearchgate.net Studies have shown that these compounds can be more effective against Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. compared to Gram-positive bacteria such as Bacillus sp. ijpsonline.comresearchgate.net

The antibacterial efficacy of these derivatives is influenced by the nature and position of substituents on the indole and phenyl rings. For instance, one study found that a bis-indole derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, exhibited greater antibacterial activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) than the standard drug ampicillin. researchgate.netsemanticscholar.org In another study, various 2-phenyl-1H-indoles were tested, with some compounds showing minimum inhibitory concentrations (MIC) below 100 µg/ml against Pseudomonas sp. ijpsonline.com It has been observed that derivatives with electron-donating substituents tend to exhibit enhanced activity. ijpsonline.comresearchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) of selected 2-phenyl-1H-indole derivatives against various bacterial strains, illustrating their potency.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-benzyl indole derivatives | ESKAPE pathogens & MRSA strains | 2–16 | nih.gov |

| Indole derivatives with CF3, Cl, Br | Gram-positive & Gram-negative bacteria | 2–16 | nih.gov |

| 3O, 3P, 4O, 4P (aminoguanidine-indoles) | Clinical K. pneumoniae isolates | 4–8 | nih.gov |

| BPI-Co and BPI-Pt derivatives | S. aureus | 4 | acs.org |

| BPI-Cobalt complex (4b) | S. aureus | 2 | acs.org |

This table is interactive and represents a summary of findings from the cited research.

Antifungal Activity and Target Enzymes

The antifungal potential of 2-phenyl-1H-indole derivatives has been explored, revealing activity against various fungal pathogens. researchgate.net Research has documented the efficacy of these compounds against species such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net

For example, a study investigating bis-indole derivatives of 2-phenyl-1-H-indole reported their minimum inhibitory concentrations (MIC) against these fungi. One derivative, 3-((4-nitrophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, showed an MIC of 100 mg/ml against A. niger and A. clavatus. researchgate.net While the specific target enzymes are not always fully elucidated in initial screenings, the broad-spectrum activity suggests interference with fundamental fungal cellular processes. The structural similarity of heterocyclic compounds to naturally occurring metabolites may contribute to their ability to interact with various biological targets. ijpsonline.comresearchgate.net Generally, the antifungal effects of some indole derivatives have been observed to be slightly lower than their antibacterial effects, a difference that may be attributed to variations in the cell wall structures of bacteria and fungi. acs.org

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The indole nucleus is a key structural motif in many compounds explored for their antitubercular properties. nih.gov Derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), showing potential as inhibitors of this resilient pathogen. mdpi.com

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antitubercular efficacy. For instance, research on N-phenylindole derivatives as inhibitors of Pks13, an essential enzyme in M. tuberculosis, revealed that hydroxyl substitutions on the 2-phenyl ring could be more potent than methoxyl substitutions. mdpi.com Specifically, compound 18 (with a hydroxyl group) showed an MIC of 2 µg/mL against the Mtb H37Rv strain, whereas its methoxyl counterpart (17 ) had an MIC of 4 µg/mL. mdpi.com Similarly, compound 24 (hydroxyl) had an MIC of 4 µg/mL, which was more potent than the corresponding methoxyl derivative 22 (MIC = 16 µg/mL). mdpi.com The presence of electron-withdrawing substituents has been noted in some studies to be beneficial for the anti-tubercular activity of certain heterocyclic compounds. nih.gov

The following table presents the antitubercular activity of selected N-phenylindole derivatives against the Mtb H37Rv strain.

| Compound | MIC (µg/mL) | Reference |

| 14 | 16 | mdpi.com |

| 17 | 4 | mdpi.com |

| 18 | 2 | mdpi.com |

| 22 | 16 | mdpi.com |

| 24 | 4 | mdpi.com |

This table is interactive and displays Minimum Inhibitory Concentration (MIC) values from the cited study.

Mechanisms of Action in Microbial Pathogens

The mechanisms through which 2-phenyl-1H-indole derivatives exert their antimicrobial effects are varied and appear to involve multiple cellular targets. One proposed mechanism is the targeting of DNA synthesis, as suggested for certain diarylamidine derivatives. researchgate.net The structural resemblance of the indole core to purines may allow these compounds to interfere with nucleic acid metabolism. researchgate.net

In the context of antitubercular activity, a specific molecular target has been identified for some N-phenylindole derivatives. These compounds have been shown to inhibit Pks13, a polyketide synthase crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. Furthermore, some indole derivatives are known to generate reactive oxygen species (ROS) upon light exposure, which possess potent antibacterial and biofilm-disrupting properties due to their ability to damage multiple cellular components. acs.org

Anti-inflammatory and Analgesic Properties

Derivatives of 2-phenyl-1H-indole have demonstrated significant anti-inflammatory and analgesic activities, positioning them as promising candidates for the development of new therapeutic agents for inflammatory conditions. omicsonline.orgnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. omicsonline.org

Studies have shown that 2-phenylindole derivatives can suppress pro-inflammatory cytokines. omicsonline.org For example, certain derivatives were found to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. omicsonline.org In vivo anti-inflammatory activity has also been confirmed, with some derivatives containing a methylsulfonyl (SO2Me) group exhibiting potent effects, in some cases greater than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. omicsonline.org For instance, compounds like 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole showed up to 90.5% inhibition in in-vivo studies. omicsonline.org The analgesic effects of these compounds are often evaluated alongside their anti-inflammatory properties, with many derivatives showing a reduction in pain response in various animal models. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Profile

A primary mechanism for the anti-inflammatory activity of 2-phenyl-1H-indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. omicsonline.orgnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. acs.org There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govacs.org Selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several studies have reported that 2-phenylindole derivatives exhibit selective inhibition of COX-2. omicsonline.org Derivatives containing a SO2Me group, a known COX-2 pharmacophore, have shown particularly high selectivity. omicsonline.org In one in-vitro study, these compounds displayed selectivity indexes for COX-2 over COX-1 ranging from 4.02 to 65.71, compared to indomethacin which is non-selective. omicsonline.org This selective inhibition is a critical factor in their potential as safer anti-inflammatory agents. nih.gov

The table below details the COX inhibition data for representative 2-phenylindole derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative Class with SO2Me group | (Varies) | (Varies) | 4.02 - 65.71 |

| Indomethacin | (Varies) | (Varies) | 0.079 |

This table is interactive. Data is based on findings from reference omicsonline.org. Specific IC50 values were not provided in the abstract, but the range of selectivity indexes is noted.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, 2-phenyl-1H-indole derivatives modulate key intracellular signaling pathways that regulate the production of inflammatory mediators. A significant pathway implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. omicsonline.org NF-κB is a crucial transcription factor that controls the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and interleukin-8 (IL-8). omicsonline.orgnih.govmdpi.com

Studies have demonstrated that 2-phenylindole derivatives can suppress NF-κB signaling, leading to a downstream reduction in the production of these cytokines. omicsonline.org Additionally, research on related DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives has shown they can modulate the interaction between interleukin-1 beta (IL-1β) and its receptor (IL-1R1). nih.govmdpi.com This interaction is a critical step in initiating an inflammatory cascade. By modifying the indole scaffold, it is possible to either diminish or enhance the production of pro-inflammatory cytokines, indicating that these derivatives can finely tune inflammatory responses at the receptor-ligand level. nih.govmdpi.com

Antiviral Potentials

The inherent biological activity of the indole nucleus has prompted extensive investigation into its antiviral capabilities. Derivatives of 2-phenyl-1H-indol-6-amine have been explored, with research focusing on their potential to inhibit the replication and lifecycle of various viral pathogens.

Inhibition of Hepatitis B Virus (HBV) Replication

Currently, there is a limited body of publicly available scientific literature specifically detailing the evaluation of this compound derivatives against the Hepatitis B Virus. While the broader class of indole derivatives has been investigated for activity against related viruses like Hepatitis C Virus (HCV) nih.gov, specific data on the anti-HBV activity of the 6-amino substituted 2-phenyl-indole scaffold remains an area for future research. Studies on other plant-derived compounds and synthetic molecules have shown promise against HBV by targeting various stages of the viral life cycle, suggesting that novel scaffolds like this compound could be worthy candidates for future screening and development programs phcogj.comnih.gov.

Anti-Human Immunodeficiency Virus (HIV) Activity

While direct studies on this compound are scarce, research into structurally related compounds highlights the importance of the indole-amine moiety in anti-HIV drug design. A series of novel 3-oxindole-2-carboxylates, which share the core indole structure, were synthesized and evaluated for their ability to inhibit HIV-1 infection. mdpi.com Among these, certain derivatives demonstrated potent inhibitory effects on the HIV-1 replication cycle. mdpi.com Mode-of-action studies revealed that these compounds specifically inhibited the Tat-mediated viral transcription at the HIV-1 LTR promoter, a different mechanism than the reverse transcriptase inhibition seen with other indole derivatives. mdpi.com

In a separate line of research, derivatives of phenylalanine were developed as HIV-1 capsid (CA) protein inhibitors. nih.gov One of the most promising compounds, V-25i (indolin-5-amine substituted phenylalanine) , which contains a reduced indole (indoline) with an amine substituent, displayed exceptional anti-HIV-1 activity. nih.gov This suggests that the indole-amine scaffold can be a critical component for interacting with the HIV-1 capsid protein, interfering with the viral assembly process. nih.gov

| Compound Class | Specific Derivative Example | Target/Mechanism | Reported Activity (EC₅₀/IC₅₀) |

| Phenylalanine Derivatives | V-25i (indolin-5-amine substituted) | HIV-1 Capsid (CA) Protein | EC₅₀ = 2.57 ± 0.79 µM |

| 3-Oxindole-2-carboxylates | Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | Tat-mediated viral transcription | IC₅₀ = 0.4578 µM |

This table presents data on compounds structurally related to this compound to illustrate the potential of the indole-amine scaffold in anti-HIV research.

Activity Against Zika Virus (ZIKV)

The Zika virus (ZIKV), a member of the Flavivirus family, has been a significant focus of antiviral research. A key viral enzyme, the NS2B-NS3 protease, is essential for viral replication and represents a prime target for drug development. Research has led to the discovery of a novel series of 2,6-disubstituted indole compounds as potent inhibitors of the ZIKV protease (ZVpro). nih.gov

Medicinal chemistry optimization of an initial screening hit resulted in compounds with significant potency. These inhibitors, featuring a 2-phenyl-indole core, demonstrated inhibitory activity with IC₅₀ values in the nanomolar range. The most potent compounds from this series also effectively inhibited ZIKV replication in cell-based assays, with EC₅₀ values in the low micromolar range. nih.gov Enzyme kinetics studies indicated that these inhibitors likely exhibit a non-competitive mode of inhibition against the ZIKV protease. nih.gov

| Compound ID | ZVpro Inhibition (IC₅₀) | Anti-ZIKV Activity in Cells (EC₅₀) |

| 66 | 0.32 µM | 1.0 µM |

| 67 | 0.34 µM | 3.0 µM |

| 72 | 0.45 µM | 10 µM |

| 30 | 0.78 µM | 10 µM |

Data adapted from research on 2,6-disubstituted indole inhibitors of the Zika virus protease. nih.gov

Antioxidant Research

The indole nucleus is an electron-rich aromatic system, making it an effective scaffold for developing antioxidant agents. The addition of an amine group to the 2-phenyl-indole structure can further enhance its ability to neutralize reactive oxygen species (ROS) and other free radicals.

Free Radical Scavenging Mechanisms

The antioxidant activity of 2-phenyl-1H-indole derivatives, particularly those bearing amino groups, is primarily attributed to their ability to act as free radical scavengers through hydrogen atom transfer (HAT). The nitrogen atom of the indole ring (at position 1) and the nitrogen of the amine substituent (at position 6) possess N-H bonds with lower bond dissociation energies compared to C-H bonds.

This allows them to readily donate a hydrogen atom to a highly reactive free radical (R•), neutralizing it and forming a more stable indolyl radical. This resulting radical is stabilized by resonance, delocalizing the unpaired electron over the entire aromatic system, which prevents the initiation of further oxidative chain reactions. Studies have shown that the antioxidant activity of pyridoindoles is mediated via the indolic nitrogen center. nih.gov Aniline (B41778) compounds, in general, are known to participate in antioxidant activities, and their effectiveness is related to the N-H bond's ability to donate a hydrogen atom. researchgate.net

Common assays used to evaluate this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to these stable radicals. nih.gov

Structure-Dependent Antioxidant Enhancement

Structure-activity relationship (SAR) studies have provided valuable insights into how chemical modifications of the 2-phenyl-indole scaffold influence its antioxidant properties. The presence, number, and position of electron-donating groups are critical determinants of antioxidant potency. researchgate.net

Research on a series of substituted 2-phenyl-1H-indoles has shown that analogues with an aminophenyl group at the 2-position possess potent antioxidant activity. nih.gov The presence of an amino group, an electron-donating substituent, enhances the stability of the radical formed after hydrogen donation, thereby increasing the scavenging efficiency.

For instance, a study of 2-(4-aminophenyl)-1H-indoles revealed significant activity in both DPPH and superoxide radical scavenging assays. nih.gov The introduction of other substituents on the indole ring further modulates this activity. This demonstrates that the antioxidant capacity is highly dependent on the specific substitution pattern on both the indole and phenyl rings. omicsonline.orgijpsonline.com

| Compound | Radical Scavenging Assay | % Inhibition (at 1 mM) |

| 6-fluoro analogue of 2-(4-aminophenyl)indole | DPPH Radical Scavenging | 80% |

| 6-fluoro analogue of 2-(4-aminophenyl)indole | Superoxide Radical Scavenging | 81% |

| Melatonin (Reference) | DPPH Radical Scavenging | 98% |

| Melatonin (Reference) | Superoxide Radical Scavenging | 75% |

Data from a study on substituted 2-(4-aminophenyl)-1H-indoles, highlighting the potent antioxidant activity comparable to the standard, Melatonin. nih.gov

Neuropharmacological Investigations

The intricate framework of the 2-phenylindole scaffold has proven to be a versatile template for the development of novel agents targeting the central nervous system. Researchers have explored its potential in affording neuroprotection, as well as in modulating key receptors and pathways implicated in seizure disorders, psychosis, and the endocannabinoid system.

Neuroprotective Effects

Oxidative stress is a key pathological factor in the development and progression of numerous neurodegenerative diseases. The capacity of a compound to counteract oxidative damage is therefore a significant indicator of its potential neuroprotective utility. The 2-phenylindole nucleus is recognized for its radical scavenging properties, which contribute to its antioxidant activity. unc.edu

Studies on various 2-phenylindole derivatives have demonstrated their ability to inhibit the formation of oxidative free radicals, which are highly reactive species capable of damaging cellular components such as lipids, proteins, and DNA. unc.edu For instance, a series of 2-phenylindole derivatives were shown to significantly inhibit lipid peroxidation in rat liver, with efficacy comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The antioxidant mechanism of these compounds is attributed to their ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals. This free radical scavenging activity is a crucial aspect of their neuroprotective potential, as it can help mitigate the neuronal damage induced by oxidative stress. nih.gov

Anticonvulsant and Antipsychotic Properties

The therapeutic landscape for epilepsy has driven the exploration of novel chemical scaffolds with anticonvulsant activity. A series of derivatives synthesized from 2-phenyl-1H-indole have been evaluated for their potential to combat seizures in established animal models. pharmacophorejournal.compharmacophorejournal.com The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models used to identify compounds that can prevent seizure spread and elevate the seizure threshold, respectively. pharmacophorejournal.com

In a study by Khan et al., several 2-phenylindole derivatives incorporating oxazolone and imidazolone moieties were synthesized and assessed for their anticonvulsant effects. pharmacophorejournal.com The results indicated that some of these compounds exhibited notable activity in both the MES and scPTZ screens. pharmacophorejournal.com Specifically, compounds bearing certain substitutions demonstrated protection against electrically induced seizures, while others were effective against chemically induced seizures, suggesting varied mechanisms of action. pharmacophorejournal.com One of the imidazolone derivatives emerged as a particularly promising candidate for further investigation. pharmacophorejournal.com

| Compound | Dose (mg/kg) | Time (h) | MES Test (% Protection) | scPTZ Test (% Protection) |

|---|---|---|---|---|

| Compound 5 | 300 | 4 | - | Protection |

| Compound 6 | 100 | 0.5 | - | Good Protection |

| Compound 4 | 300 | 0.5 | Moderate Protection | - |

| Compound 4 | 300 | 4 | Active | - |

Data presented is qualitative as reported in the source. pharmacophorejournal.com

Regarding antipsychotic properties, the primary mechanism of action for most antipsychotic drugs is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway. nih.govnih.gov High occupancy of these receptors (typically 70-75%) is correlated with antipsychotic efficacy. researchgate.net While the 2-phenylindole scaffold has been investigated for various CNS activities, specific studies detailing the antipsychotic potential of this compound derivatives through D2 receptor antagonism are not extensively documented in the reviewed literature. However, related heterocyclic structures, such as 2-phenylpyrroles, have been explored as potential antipsychotics, suggesting that phenyl-substituted five-membered heterocycles can be a viable starting point for the design of dopamine antagonists. researchgate.net

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that plays a crucial role in various physiological processes. Allosteric modulators of the CB1 receptor offer a sophisticated approach to fine-tuning the receptor's activity, potentially providing therapeutic benefits with fewer side effects than direct agonists or antagonists. researchgate.net The indole-2-carboxamide scaffold, which is structurally related to this compound, has been a key template for the development of CB1 receptor allosteric modulators. researchgate.net

Structure-activity relationship (SAR) studies have revealed that modifications to the indole core can significantly impact the allosteric effects of these compounds. For instance, the substituent at the C3 position of the indole-2-carboxamide ring has been shown to be a critical determinant of the ligand's allosteric properties. nih.gov A notable example is the compound ORG27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative, which was one of the first identified allosteric modulators of the CB1 receptor. nih.govfrontiersin.org Subsequent research has led to the identification of more potent modulators, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which exhibits a high binding cooperativity factor. nih.gov These modulators can enhance the binding of CB1 agonists while acting as antagonists of agonist-induced signaling, a profile known as negative allosteric modulation. researchgate.net

| Compound | Core Structure | Modulatory Effect | Key Structural Features |

|---|---|---|---|

| ORG27569 | Indole-2-carboxamide | Negative Allosteric Modulator | 5-Chloro, 3-ethyl substitutions on the indole ring. |

| Compound 11j (Piscitelli et al.) | Indole-2-carboxamide | Negative Allosteric Modulator | 5-Chloro, 3-pentyl substitutions on the indole ring. |

| GAT211 | 2-Phenyl-1H-indole | Positive Allosteric Modulator | 3-(2-nitro-1-arylethyl) substitution. |

| ZCZ011 | 2-Phenyl-1H-indole | Positive Allosteric Modulator | 6-Methyl, 3-[2-nitro-1-(thiophen-2-yl)ethyl] substitution. |

Other Pharmacological Activities

Beyond the central nervous system, the chemical versatility of the 2-phenylindole scaffold has prompted investigations into other therapeutic areas, including the treatment of parasitic diseases and the inhibition of key enzymes involved in bacterial pathogenesis.

Anticoccidial Activity

Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa, such as those of the genus Eimeria. nih.gov The search for new anticoccidial agents is driven by the emergence of drug resistance to existing therapies. nih.gov While there is a continuous effort to discover novel anticoccidial compounds from both synthetic and natural sources, specific research on the anticoccidial activity of this compound derivatives against Eimeria species is not prominently reported in the available scientific literature. The evaluation of new chemical entities for anticoccidial efficacy often involves in vitro assays that measure the inhibition of parasite replication or invasion of host cells, followed by in vivo studies in animal models. researchgate.netnih.gov

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers. iglobaljournal.com Consequently, the inhibition of urease is a valuable therapeutic strategy for the treatment of these conditions. A wide variety of chemical compounds, including heterocyclic structures, have been investigated for their urease inhibitory potential. nih.gov

The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While numerous studies have reported on urease inhibitors, there is a lack of specific data in the reviewed literature detailing the urease inhibitory activity of this compound derivatives. However, the broader class of indole derivatives and other nitrogen-containing heterocyclic compounds have shown promise in this area. For example, some 7-azaindole derivatives have demonstrated potent urease inhibition with IC50 values in the low micromolar range, significantly more active than the standard inhibitor thiourea.

| Compound Class | Example Compound | Urease Source | IC50 (µM) | Reference Inhibitor (Thiourea) IC50 (µM) |

|---|---|---|---|---|

| 7-Azaindole derivative | Compound 1 (Rauf et al.) | Jack bean | 2.19 ± 0.37 | 21.00 ± 0.01 |

| Benzophenone hydrazone derivative | 2,4,6-trihydroxy substituted derivative | Jack bean | 36.36 ± 0.94 | 21 ± 0.11 |

| Bis-Schiff base of benzyl (B1604629) phenyl ketone | Compound 3 (Arshia et al.) | Jack bean | 22.21 ± 0.42 | 21.15 ± 0.32 |

α-Glucosidase Inhibition

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a critical therapeutic strategy for managing type 2 diabetes. While direct studies on the α-glucosidase inhibitory activity of this compound derivatives are limited in publicly available research, the broader class of indole-containing heterocyclic compounds has demonstrated significant potential in this area. Investigations into structurally related scaffolds provide valuable insights into the possible efficacy of 2-phenylindole derivatives.

Research into thiazolidinone-based indole derivatives has identified compounds with potent α-glucosidase inhibitory activity. For instance, derivatives incorporating a nitro-substituted phenyl ring attached to the thiazolidinone moiety have shown significant inhibitory effects. One such compound with an ortho-nitro substitution displayed an IC50 value of 2.10 µM against α-glucosidase, which is more potent than the standard drug acarbose (IC50 of 11.70 µM) nih.gov. Structure-activity relationship (SAR) studies on this series indicated that the position of the nitro group on the phenyl ring influences activity, with the ortho-position being the most favorable nih.gov.

Furthermore, studies on oxindole (indolin-2-one) derivatives have also revealed promising results. The compound 2,3-dichloroindolinone was found to be a potent inhibitor of α-glucosidase with an IC50 value of 35.266 µM, comparable to that of acarbose (IC50 = 34.216 µM) karger.comaboutscience.eu. Another derivative, 2,6-dichloroindolinone, also exhibited significant inhibition with an IC50 of 38.379 µM karger.comaboutscience.eu. These findings underscore the potential of the indole nucleus as a scaffold for the development of novel α-glucosidase inhibitors. The electronic and structural features of the 2-phenyl-1H-indole core suggest that its derivatives could likewise interact effectively with the active site of the enzyme.

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole-Related Derivatives

| Compound Description | IC50 (µM) | Reference |

|---|---|---|

| Thiazolidinone-indole derivative with ortho-nitro phenyl substitution | 2.10 ± 0.10 | nih.gov |

| 2,3-dichloroindolinone | 35.266 | karger.comaboutscience.eu |

| 2,6-dichloroindolinone | 38.379 | karger.comaboutscience.eu |

| Acarbose (Standard) | 11.70 ± 0.10 / 34.216 | nih.govaboutscience.eu |

Src Kinase Inhibition

Src kinase, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is frequently associated with cancer progression and metastasis. The 2-phenyl-1H-indole scaffold has emerged as a promising framework for the design of potent Src kinase inhibitors.

A study on novel indole derivatives designed as dual EGFR/Src kinase inhibitors identified a compound that exhibited potent activity against Src kinase with an IC50 of 0.002 µM nih.govedgccjournal.org. This highlights the significant potential of the indole core in targeting this enzyme. Further exploration of aminomethyl indole derivatives revealed the importance of substitutions on the indole ring for Src kinase inhibition. For example, the compound 1-(1-benzyl-1H-indole-3-yl)-N-benzylmethanamine hydrochloride demonstrated tyrosine kinase inhibition with an IC50 of 102.6 µM karger.com. The study suggested that the substitution feature at position 5 of the indole ring plays a crucial role in both tyrosine kinase inhibition and antioxidant capacity karger.com.

In a series of 1,3,5-substituted indolin-2-one derivatives evaluated for their activity against Src kinase, one compound showed a significant IC50 value of 1.02 μM. Molecular docking studies of this compound indicated that the indole NH forms a hydrogen bond with the carbonyl group of Met341 in the Src active site, providing a rationale for its inhibitory activity researchgate.net.

Furthermore, research on 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which are structurally analogous to 2-phenylindole derivatives, has provided valuable SAR insights. It was found that a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position resulted in superior inhibition of Src enzymatic activity nih.gov. Conversely, the direct attachment of an amino group to the C-2 phenyl ring led to a decrease in activity nih.gov. This suggests that the nature and position of substituents on both the phenyl ring and the core heterocyclic system are critical for potent Src kinase inhibition.

Table 2: Src Kinase Inhibitory Activity of Selected Indole Derivatives

| Compound Description | IC50 (µM) | Reference |

|---|---|---|

| Novel indole derivative (dual EGFR/Src inhibitor) | 0.002 | nih.govedgccjournal.org |

| 1-(1-benzyl-1H-indole-3-yl)-N-benzylmethanamine hydrochloride | 102.6 | karger.com |

| 1,3,5-substituted indolin-2-one derivative | 1.02 | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Indol 6 Amine Derivatives

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 2-phenyl-1H-indol-6-amine and its derivatives, several key pharmacophoric features have been identified for various biological activities.

Aromatic Rings: The indole (B1671886) and the 2-phenyl ring are fundamental aromatic features that often engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. The presence of the 2-phenyl group is considered essential for the antitubercular activity of certain derivatives, suggesting its role in hydrophobic interactions. nih.gov

Hydrogen Bond Donors and Acceptors: The indole NH group can act as a hydrogen bond donor, although in some cases, its methylation does not lead to a loss of activity, indicating it may not always be a critical interaction point. nih.gov The amine group at the 6-position is a potential hydrogen bond donor and acceptor, a feature that is often crucial for anchoring a ligand to its target. Substituents such as hydroxyl, methoxy, and nitro groups can also act as hydrogen bond acceptors.

Specific Functional Groups for Targeted Activity:

For COX-2 inhibition , a sulfonylmethyl (SO2Me) group is a key pharmacophoric feature. omicsonline.org

For NorA efflux pump inhibition , a nitro group at the 5-position of the indole ring is considered essential. nih.govresearchgate.net

For inhibition of nitric oxide production and NF-κB , oxime and cyano functionalities at the 3-position have been identified as important. nih.gov

Computational Chemistry and Cheminformatics in 2 Phenyl 1h Indol 6 Amine Research

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the functional mechanisms of biologically active compounds by modeling their interactions with protein targets.

For 2-phenyl-1H-indol-6-amine, molecular docking studies would be employed to understand how it interacts with the active site of a specific biological target, such as an enzyme or a receptor. The process involves placing the 3D structure of the compound into the binding pocket of the protein and calculating the most stable binding poses. These calculations estimate the binding affinity, often expressed as a binding energy (in kcal/mol), which correlates with the inhibitory or activating potential of the compound.

Key interactions that stabilize the protein-ligand complex are identified, including:

Hydrogen Bonds: The amine (-NH2) group and the indole (B1671886) N-H group of this compound are potential hydrogen bond donors, while the nitrogen atom can also act as an acceptor. These interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site are critical for binding.

Pi-Stacking and Pi-Cation Interactions: The aromatic rings of the indole and phenyl groups can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The phenyl and indole rings also contribute to hydrophobic interactions within the binding pocket.

While specific docking studies for this compound are not widely published, studies on similar indole derivatives have demonstrated their binding modes. For instance, various indole-based compounds have been docked into the active sites of enzymes like nicotinic acetylcholine (B1216132) receptors and UDP-N-acetylmuramate/L-alanine ligase to predict their inhibitory potential. nih.govjocpr.com In a hypothetical docking study of this compound with a kinase target, one might observe the binding mode detailed in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Kinase XYZ | -9.5 | ASP 145 | Hydrogen Bond (with 6-amine group) |

| LYS 88 | Hydrogen Bond (with indole N-H) | ||

| PHE 144 | π-π Stacking (with phenyl group) | ||

| VAL 70 | Hydrophobic Interaction |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com A library of compounds can be docked into the active site of a target protein, and the results are ranked based on their predicted binding affinities.

The this compound scaffold could be used as a starting point in a virtual screening campaign. A library of derivatives could be created by computationally adding various substituents to the core structure. This library would then be screened against the three-dimensional structure of a disease-relevant target. Hits from the virtual screen—compounds with the best docking scores—would be prioritized for synthesis and experimental testing. This approach has been successfully used to identify novel inhibitors for various targets, including those involved in cancer and infectious diseases. For example, virtual screening has led to the discovery of novel cyanopyridine scaffold inhibitors for the enzyme indoleamine-2,3-dioxygenase 1 (IDO1). researchgate.net

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule to provide information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a popular QM method that calculates the electronic properties of a molecule based on its electron density. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and predict its vibrational frequencies (FT-IR and Raman spectra). researchgate.netmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. DFT also provides insights into the distribution of electrons, which is fundamental to understanding the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amino group, while the LUMO may be distributed across the phenyl and indole rings. The HOMO-LUMO energy gap can indicate the potential for charge transfer within the molecule. scirp.org From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular interactions. arabjchem.org It provides a detailed picture of the bonding and electron delocalization within a molecule. For this compound, NBO analysis could reveal the stabilizing interactions between the lone pair of electrons on the nitrogen atoms and the antibonding orbitals of the aromatic rings, quantifying the delocalization of electron density.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's surface, using colors to indicate different potential values.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atoms.

Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H protons.

The MESP map is a valuable tool for predicting how a molecule will interact with other molecules and for understanding its non-covalent interactions.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ulisboa.ptresearchgate.net For a compound like this compound, MD simulations can elucidate its structural stability, conformational flexibility, and interactions with biological targets such as proteins or nucleic acids. The simulation solves Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves. ulisboa.pt

In the context of this compound, MD simulations can be employed to understand how the molecule behaves in a physiological environment, such as in an aqueous solution. These simulations can reveal stable conformations of the molecule and the transitions between them. For instance, the rotation around the single bond connecting the phenyl and indole rings is a key conformational aspect that can be analyzed. Understanding these dynamics is crucial as the specific three-dimensional shape (conformation) of a molecule often dictates its ability to bind to a biological target.

Furthermore, when studying the interaction of this compound with a target protein, MD simulations can assess the stability of the resulting complex. Researchers can monitor key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. A stable binding mode observed over an extended simulation time (typically nanoseconds) suggests a strong and potentially effective interaction. For example, studies on similar heterocyclic compounds have used MD simulations to confirm stable binding within the active sites of enzymes, providing a rationale for their inhibitory activity. nih.govnih.gov The introduction of a ligand like this compound into a system can restrict the movement of the surrounding molecular structure, an effect that can be quantified and analyzed through these simulations. nih.gov

Table 1: Typical Parameters and Outputs of an MD Simulation for a Small Molecule-Protein Complex This table is illustrative and represents typical data generated in such a study.

| Simulation Parameter/Output | Typical Value/Description | Purpose in Analyzing this compound |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy of the system, governing the interactions between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the physiological aqueous environment. |

| Simulation Time | 50 - 200 nanoseconds (ns) | To observe significant conformational changes and assess the stability of the binding pose. |

| Temperature & Pressure | 300 K, 1 bar (NPT ensemble) | Mimics physiological conditions. |

| Root Mean Square Deviation (RMSD) | Plot vs. Time | Measures the average deviation of atomic positions, indicating the structural stability of the molecule and its complex. |

| Root Mean Square Fluctuation (RMSF) | Plot per Residue | Identifies flexible regions of the molecule and the target protein upon binding. |

| Hydrogen Bond Analysis | Number of H-bonds vs. Time | Quantifies the stability of specific key interactions between the ligand and the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the 2-phenyl-1H-indole scaffold, QSAR studies are instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules. researchgate.net These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The process of developing a QSAR model for a series of 2-phenyl-1H-indole-6-amine analogues involves several steps. First, a dataset of compounds with experimentally measured biological activities (e.g., anticancer or antimicrobial potency) is collected. researchgate.net Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) properties. pensoft.net

Using statistical methods like Partial Least Squares (PLS) regression, a mathematical equation is derived that correlates the descriptors with the observed biological activity. researchgate.net The predictive power of the resulting QSAR model is then rigorously evaluated through internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. researchgate.netnih.gov Successful QSAR models can highlight which molecular properties are most important for the desired biological effect. For instance, a QSAR study on 2-phenylindole (B188600) derivatives might reveal that increased hydrophilicity and a specific charge distribution on the indole ring enhance activity, providing clear guidance for future chemical modifications. pensoft.net

Table 2: Example of Statistical Validation Parameters for a Hypothetical 3D-QSAR Model of 2-Phenylindole Derivatives This table presents typical statistical metrics used to validate QSAR models, based on values reported in the literature for similar compound series. researchgate.netnih.gov

| Statistical Parameter | Symbol | Typical Value | Interpretation |

|---|---|---|---|

| Squared Correlation Coefficient | R² | > 0.6 | Indicates the goodness of fit of the model to the training data. |

| Leave-One-Out Cross-Validation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model. |